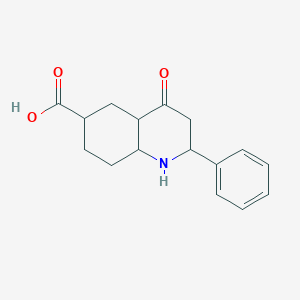
Eicosanoic acid, 1-(hydroxymethyl)-1,2-ethanediyl ester, (R)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Eicosanoic acid, 1-(hydroxymethyl)-1,2-ethanediyl ester, ®- (9CI) is a complex organic compound It is a derivative of eicosanoic acid, which is a saturated fatty acid with a 20-carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Eicosanoic acid, 1-(hydroxymethyl)-1,2-ethanediyl ester, ®- (9CI) typically involves esterification reactions. One common method is the reaction of eicosanoic acid with 1,2-ethanediol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity Eicosanoic acid, 1-(hydroxymethyl)-1,2-ethanediyl ester, ®- (9CI).
Analyse Des Réactions Chimiques
Types of Reactions
Eicosanoic acid, 1-(hydroxymethyl)-1,2-ethanediyl ester, ®- (9CI) can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The ester linkage can be reduced to form the corresponding alcohol.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.
Major Products Formed
Oxidation: Eicosanoic acid, 1-(carboxymethyl)-1,2-ethanediyl ester.
Reduction: Eicosanoic acid, 1-(hydroxymethyl)-1,2-ethanediol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Eicosanoic acid, 1-(hydroxymethyl)-1,2-ethanediyl ester, ®- (9CI) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential role in cell membrane structure and function.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Used in the production of specialty chemicals and as a component in lubricants and surfactants.
Mécanisme D'action
The mechanism of action of Eicosanoic acid, 1-(hydroxymethyl)-1,2-ethanediyl ester, ®- (9CI) involves its interaction with cellular membranes and enzymes. The hydroxymethyl group can form hydrogen bonds with membrane lipids, affecting membrane fluidity and permeability. Additionally, the ester linkage can be hydrolyzed by esterases, releasing eicosanoic acid, which can then participate in various metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Eicosanoic acid, methyl ester: A simpler ester derivative of eicosanoic acid.
Eicosanoic acid, ethyl ester: Another ester derivative with an ethyl group instead of a hydroxymethyl group.
Arachidic acid: The parent compound, eicosanoic acid, without any esterification.
Uniqueness
Eicosanoic acid, 1-(hydroxymethyl)-1,2-ethanediyl ester, ®- (9CI) is unique due to the presence of the hydroxymethyl group and the specific ester linkage. These structural features confer distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C43H84O5 |
|---|---|
Poids moléculaire |
681.1 g/mol |
Nom IUPAC |
[(2R)-3-hydroxy-2-icosanoyloxypropyl] icosanoate |
InChI |
InChI=1S/C43H84O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-42(45)47-40-41(39-44)48-43(46)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h41,44H,3-40H2,1-2H3/t41-/m1/s1 |
Clé InChI |
AGUTXIBMYVFOMK-VQJSHJPSSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCCCCC(=O)OC[C@@H](CO)OC(=O)CCCCCCCCCCCCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


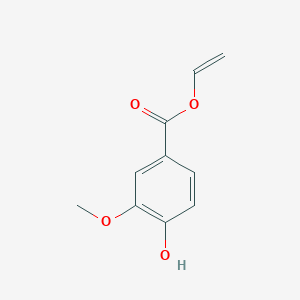
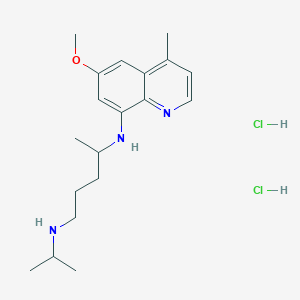

![1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-sulfanylidene-1,3-diazinan-4-one](/img/structure/B15131502.png)
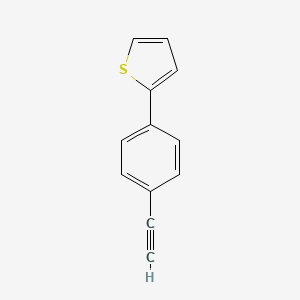

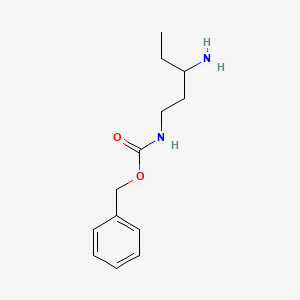
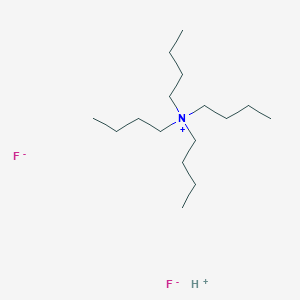
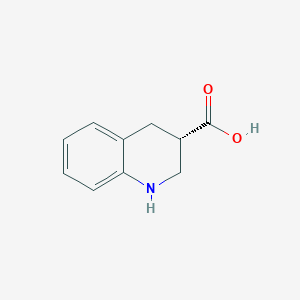

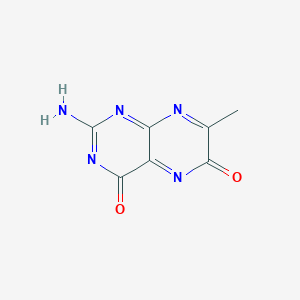
![(2Z)-3-oxo-N-phenyl-2-({[4-(trifluoromethyl)phenyl]amino}methylidene)butanamide](/img/structure/B15131575.png)
![[4-[4-(4-benzamidophenyl)piperazin-1-yl]phenyl] acetate](/img/structure/B15131579.png)
